Fonazine mesylate is derived from the phenothiazine structure, which consists of a tricyclic system formed by two benzene rings linked by a thiazine ring. This compound falls under several chemical classes, including organoheterocyclic compounds and benzothiazines, indicating its diverse structural characteristics and potential biological activities .
The synthesis of fonazine mesylate involves several key steps that can be categorized into multi-component reactions and cyclization processes. One common method includes the reaction of appropriate amines with sulfonyl chlorides to form sulfonamides, followed by further modifications to introduce the phenothiazine core.
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis .
Fonazine mesylate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its chemical behavior. The compound contains:
Fonazine mesylate participates in various chemical reactions that are significant for its pharmacological activity. Key reactions include:
These reactions are essential for modifying fonazine mesylate to enhance its therapeutic efficacy or reduce side effects .
The mechanism of action of fonazine mesylate primarily involves its interaction with neurotransmitter systems in the brain. It is believed to exert its effects through:
Fonazine mesylate possesses several notable physical and chemical properties:
These properties are crucial for understanding the compound's pharmacokinetics and potential therapeutic applications .
Fonazine mesylate has been explored for various scientific applications:
The ongoing research into its derivatives may lead to new therapeutic agents with improved efficacy and reduced side effects .
Fonazine mesylate (chemically designated as 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide methanesulfonate) is a tricyclic phenothiazine derivative. Its molecular formula is C₂₀H₂₉N₃O₅S₃, with an average molecular weight of 487.656 g/mol and a monoisotopic mass of 487.1269 g/mol [1] [3]. The compound features a phenothiazine core substituted with a dimethylaminopropyl chain at the N10 position and a dimethylsulfonamide group at the C2 position. The mesylate salt is formed via protonation of the tertiary amine in the side chain by methanesulfonic acid [1] [7]. Key structural identifiers include:
Table 1: Molecular Attributes of Fonazine Mesylate
Property | Value |
---|---|
Empirical Formula | C₂₀H₂₉N₃O₅S₃ |
Exact Mass | 487.1269 g/mol |
Hydrogen Bond Acceptors | 8 |
Rotatable Bonds | 4 |
Aromatic Rings | 3 |
Fonazine mesylate exhibits moderate water solubility (0.0647 mg/mL) due to its ionic salt form, which enhances bioavailability compared to the free base [1] [6]. It is stable under standard storage conditions but may degrade under prolonged exposure to light or extreme pH, characteristic of phenothiazines' sensitivity to oxidation [1] [7]. Crystallographic data reveal a monoclinic crystal system, with the mesylate anion forming a robust ionic bond with the protonated amine of the fonazine cation. This configuration contributes to its high melting point (unreported in literature but typically >150°C for mesylate salts) [1] [6].
Table 2: Physicochemical Profile
Property | Value | Method/Note |
---|---|---|
LogP | 3.47 | Indicates lipophilicity [1] |
Water Solubility | 0.0647 mg/mL | Critical for formulation [1] |
Polar Surface Area | 43.86 Ų | Influences membrane permeability |
The synthesis involves reacting dimetotiazine (fonazine free base) with methanesulfonic acid in aprotic solvents like acetone or ethyl acetate [4] [8]. The reaction stoichiometry is typically 1:1, as confirmed by crystallographic studies showing ionic bonding between the sulfonate group (SO₃⁻) and the protonated dimethylaminopropyl side chain (R₃NH⁺) [1] [6]. Key process considerations include:
Challenges include mitigating residual solvents and alkyl mesylate formation, addressed via vacuum drying and solvent purification [6].
Fonazine mesylate shares structural homology with classical phenothiazines (e.g., promethazine, prochlorperazine) but exhibits distinct pharmacological and chemical profiles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7